

Preliminary Toxicity Assessment of Tetrahydroxanthohumol: A Technical Guide

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Compound of Interest

Compound Name: *Tetrahydroxanthohumol*

Cat. No.: *B13411204*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available, preliminary data regarding the toxicity of **Tetrahydroxanthohumol** (TXN). The information is intended for research and drug development professionals. A comprehensive toxicity assessment requires further dedicated studies compliant with regulatory guidelines.

Executive Summary

Tetrahydroxanthohumol (TXN), a derivative of the hop flavonoid Xanthohumol (XN), has garnered interest for its potential therapeutic effects, particularly in the context of metabolic syndrome. This technical guide synthesizes the current, albeit limited, understanding of its toxicological profile. To date, no dedicated, guideline-compliant acute, sub-chronic, or genotoxicity studies on TXN have been identified in the public domain. However, studies focused on its efficacy in metabolic disease models report a lack of adverse effects at the doses tested. In vitro cytotoxicity data for TXN is available and presented herein. For a more comprehensive perspective, toxicological data for the parent compound, Xanthohumol (XN), is also included as a comparator, given the structural similarity. This guide aims to provide a foundational understanding of the known safety aspects of TXN to inform future research and development.

In Vivo Toxicity

No formal acute or sub-chronic toxicity studies for **Tetrahydroxanthohumol** (TXN) following OECD or other regulatory guidelines were identified. The available in vivo data is derived from studies investigating its efficacy in animal models of metabolic syndrome.

Tetrahydroxanthohumol (TXN)

In a study investigating the effects of TXN on high-fat diet-induced hepatic steatosis in mice, it was noted that at the dose administered, no adverse events were observed.[1][2] Future work to evaluate both lower and higher doses for safety and efficacy has been suggested.[1]

Table 1: Summary of In Vivo Observations for **Tetrahydroxanthohumol** (TXN)

Species	Strain	Dose Administrat ion	Duration	Key Observatio ns	Reference
Mouse	C57BL/6J	0.035% in diet	16 weeks	Attenuated weight gain and hepatic steatosis; no adverse events reported.	[2][3]

Xanthohumol (XN) - Parent Compound

More extensive, though not fully comprehensive for regulatory submission, in vivo toxicity data is available for the parent compound, Xanthohumol (XN).

Table 2: Summary of In Vivo Toxicity Data for Xanthohumol (XN)

Study Type	Species	Strain	Dose	Duration	Key Findings	Reference
Sub-chronic	Mouse	BALB/c	1000 mg/kg bw/day	3 weeks	No adverse effects on major organ function and homeostasis.	
Sub-chronic	Rat	Sprague Dawley	1000 mg/kg bw/day (gavage)	28 days	Weak hepatotoxicity observed.	
Sub-chronic	Mouse	Not specified	23 mg/kg bw/day	4 weeks	No signs of toxicity in bone marrow, liver, exocrine pancreas, kidneys, muscles, thyroid, or ovaries.	
Two-Generation	Rat	Sprague Dawley	100 mg/kg bw/day	Lifelong	Did not affect development.	
Acute	Not specified	Not specified	>2000 mg/kg bw (oral, dermal ATE)	Single dose	Estimated ATE values suggest low acute toxicity.	

In Vitro Cytotoxicity

Direct in vitro cytotoxicity data for TXN is available from studies on preadipocyte cell lines.

Table 3: Summary of In Vitro Cytotoxicity Data for **Tetrahydroxanthohumol** (TXN) and Xanthohumol (XN)

Compound	Cell Line	Assay	Concentration	Result	Reference
Tetrahydroxanthohumol (TXN)	3T3-L1	MTT	5, 10, 25 μ M	Cell viability >90%	[1]
Tetrahydroxanthohumol (TXN)	3T3-L1	MTT	50 μ M	Significantly cytotoxic	[1]
Xanthohumol (XN)	3T3-L1	MTT	5, 10, 25 μ M	Cell viability >90%	[1]
Xanthohumol (XN)	3T3-L1	MTT	50 μ M	Significantly cytotoxic	[1]
Xanthohumol (XN)	HepG2	Not specified	>25 μ M	Cytotoxic	
Xanthohumol (XN)	C2C12	Not specified	>25 μ M	Cytotoxic	

Genotoxicity

No direct genotoxicity studies (e.g., Ames test, micronucleus assay, chromosomal aberration assay) for **Tetrahydroxanthohumol** (TXN) were found in the public literature.

Xanthohumol (XN) - Parent Compound

Data on the genotoxic potential of the parent compound, Xanthohumol, is available.

Table 4: Summary of Genotoxicity Data for Xanthohumol (XN) and Related Hop Extracts

Test Article	Assay	System	Metabolic Activation	Result	Reference
Xanthohumol-rich Hop Extract	Bacterial Reverse Mutation (Ames)	Not specified	Not specified	Not mutagenic	
Matured Hop Extract	Bacterial Reverse Mutation (Ames)	S. typhimurium	With and without	Negative	
Matured Hop Extract	In Vitro Chromosomal Aberration	Not specified	Without	Positive at high concentrations	
Matured Hop Extract	In Vivo Micronucleus	Rat	Not applicable	Negative	
Xanthohumol	Not specified	HepG2 cells	Not applicable	Not genotoxic at concentrations below 10 μ M	

Experimental Protocols

In Vivo Study of TXN in a High-Fat Diet Mouse Model

- Objective: To determine the effect of TXN on lipid accumulation in the liver of mice fed a high-fat diet.
- Animal Model: Male C57BL/6J mice.
- Diet Groups:
 - Low-Fat Diet (LFD)

- High-Fat Diet (HFD) (60% kcal from fat)
- HFD supplemented with 0.035% TXN
- HFD supplemented with Xanthohumol (low and high doses)
- Duration: 16 weeks.
- Parameters Monitored: Body weight, food intake, glucose tolerance, and hepatic steatosis.
At the end of the study, liver tissues were collected for transcriptomics.[2][3]
- Key Findings Related to Safety: The study reported no adverse events in the TXN-treated group.

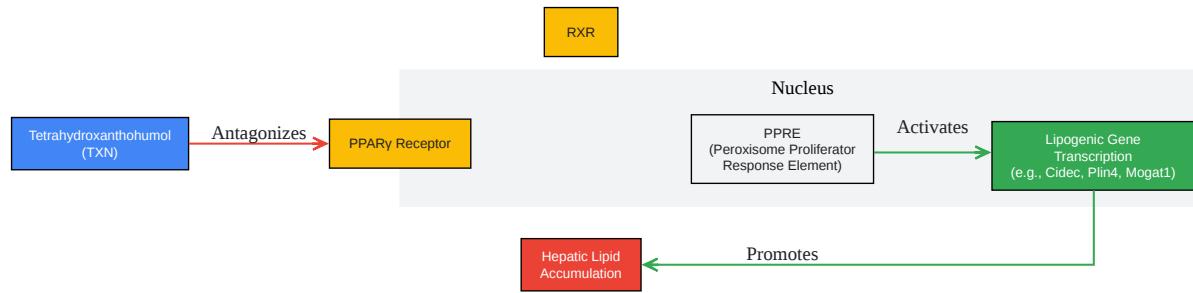
In Vitro Cytotoxicity Assessment using MTT Assay

- Objective: To determine the cytotoxic effects of TXN and XN on 3T3-L1 preadipocyte cells.
- Cell Line: 3T3-L1 murine preadipocyte fibroblasts.
- Methodology:
 - Cells were seeded in 96-well plates.
 - After a 48-hour incubation with various concentrations of TXN or XN, the number of live cells was determined using an MTT assay.
- Endpoint: Cell viability, with concentrations resulting in greater than 90% viability selected for subsequent experiments.[1]

Mechanistic Insights and Visualizations

The primary mechanism of action identified for both TXN and XN is the antagonism of the Peroxisome Proliferator-Activated Receptor gamma (PPAR γ).[3][4] This interaction is believed to underlie the observed effects on lipid metabolism.

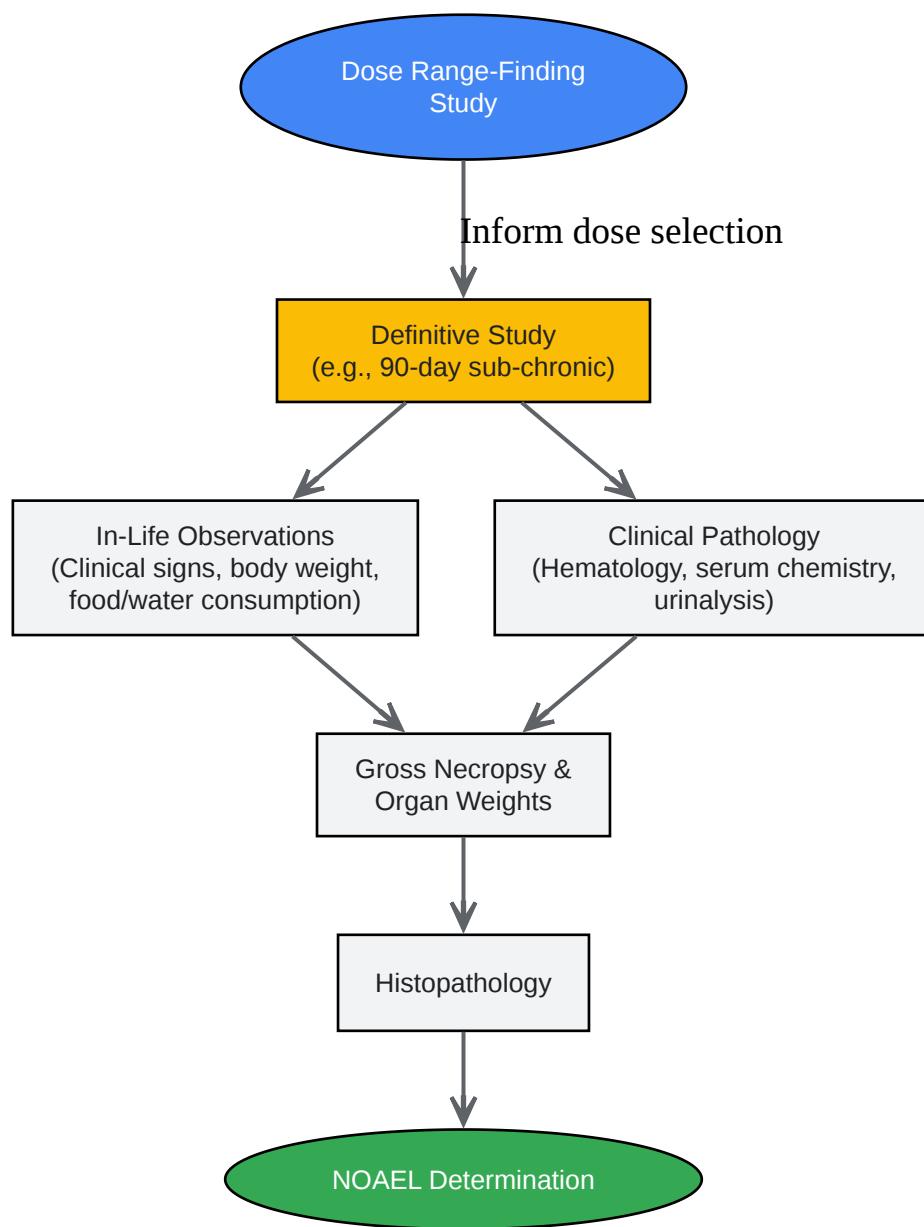
Proposed Signaling Pathway of TXN in Hepatic Steatosis



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Caption: Antagonistic action of TXN on the PPAR γ signaling pathway.

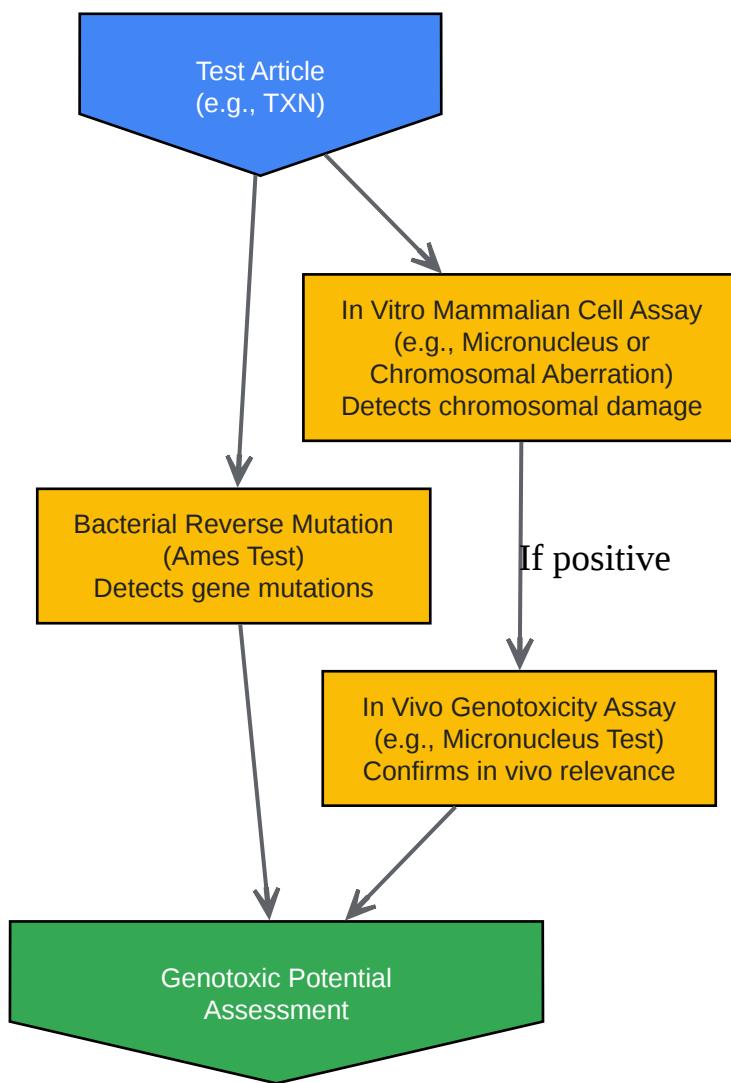
General Workflow for In Vivo Toxicity Assessment



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Caption: A standardized workflow for a 90-day sub-chronic oral toxicity study.

Standard Genetic Toxicology Testing Battery

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Caption: Logical relationship of assays in a standard genetic toxicology battery.

Conclusion and Recommendations

The currently available data suggests that **Tetrahydroxanthohumol** is well-tolerated in mice at doses effective for mitigating metabolic disturbances. Preliminary in vitro cytotoxicity data indicates a toxicity threshold above 25 μ M in preadipocytes. However, a significant data gap exists regarding its comprehensive toxicological profile. There is a critical need for standardized, guideline-compliant studies to formally assess the safety of TXN. It is recommended that future research includes:

- Acute oral toxicity studies in rodents to determine the LD50.
- A 90-day sub-chronic oral toxicity study in rodents to identify potential target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL).
- A standard genetic toxicology battery, including a bacterial reverse mutation assay (Ames test), an in vitro mammalian chromosomal aberration or micronucleus assay, and an in vivo micronucleus test, to evaluate its mutagenic and clastogenic potential.

The findings from such studies are essential for a thorough risk assessment and to support any future clinical development of **Tetrahydroxanthohumol**.

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